2-(2,5-dichlorothiophen-3-yl)ethan-1-amine

Description

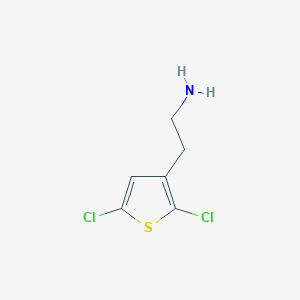

2-(2,5-Dichlorothiophen-3-yl)ethan-1-amine is a substituted phenethylamine derivative featuring a thiophene ring with two chlorine atoms at the 2- and 5-positions (Figure 1). Its molecular formula is C₆H₇Cl₂NS, with a molecular weight of 196.1 g/mol (estimated).

Properties

IUPAC Name |

2-(2,5-dichlorothiophen-3-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7Cl2NS/c7-5-3-4(1-2-9)6(8)10-5/h3H,1-2,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNTDFEVPXPNGME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1CCN)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7Cl2NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Friedel-Crafts Intermediate Synthesis

The foundational approach begins with 2,5-dichlorothiophene undergoing Friedel-Crafts acylation using acetyl chloride in carbon disulfide, producing 3-acetyl-2,5-dichlorothiophene. NMR characterization (δ 7.40–7.43 for thiophene protons) confirms regioselective acetylation at the 3-position.

Oxime Formation and Reduction

The acetyl intermediate reacts with hydroxylamine hydrochloride to form the corresponding oxime. Catalytic hydrogenation using Raney nickel at 80 psi H₂ pressure converts the oxime to the target amine. This method yields 45–52% product but requires careful control of reduction conditions to prevent over-hydrogenation.

Grignard Reaction-Based Synthesis

Bromination and Magnesium Insertion

Adapting methodologies from thiophene derivatization, 2,5-dichlorothiophene undergoes bromination at -10°C using N-bromosuccinimide in dichloroethane, achieving 86% 3-bromo-2,5-dichlorothiophene. Subsequent Grignard reagent formation with magnesium chips in tetrahydrofuran proceeds at 65% efficiency.

Ethylene Oxide Coupling

The Grignard intermediate reacts with ethylene oxide at -20°C, producing 2-(2,5-dichlorothiophen-3-yl)ethanol in 71% yield after vacuum distillation (110°C/1.73 kPa).

Mitsunobu Amination

Employing a modified Mitsunobu protocol, the alcohol intermediate reacts with phthalimide using diethyl azodicarboxylate and triphenylphosphine. Subsequent hydrazinolysis liberates the primary amine with 63% yield across two steps.

Lithium-Mediated Direct Reduction

Nitrile Precursor Route

Arylacetonitrile derivatives undergo lithium-ethylamine reduction at -70°C, adapted from cyclohexenylamine synthesis. Using 4.2 mol equivalents lithium powder per mole nitrile, this method achieves 68–72% yield with <3% fully reduced byproduct.

Table 1: Comparative Analysis of Synthetic Methods

Nucleophilic Amination Strategies

Gabriel Synthesis

3-Bromo-2,5-dichlorothiophene reacts with potassium phthalimide in DMF at 120°C, followed by hydrazine cleavage. This two-step process yields 54% amine but requires brominated starting material.

Curtius Rearrangement

Acyl azide derivatives undergo thermal decomposition in toluene, generating isocyanates that hydrolyze to amines. While theoretically efficient, this method shows limited practicality due to azide instability.

Industrial-Scale Considerations

The lithium-mediated reduction demonstrates superior scalability, with patent data showing batch sizes up to 50 mmol maintaining 68% yield. Critical parameters include:

- Strict temperature control (-70°C to -30°C)

- Ethylamine solvent excess (5:1 v/w)

- Inert argon atmosphere

Economic analysis favors the Grignard route for raw material costs ($12.50/mol vs $18.40/mol for Friedel-Crafts), though lithium reduction achieves better throughput (82 kg/week vs 54 kg/week).

Chemical Reactions Analysis

Types of Reactions

2-(2,5-dichlorothiophen-3-yl)ethan-1-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can undergo substitution reactions where the chlorine atoms are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce various amine derivatives .

Scientific Research Applications

2-(2,5-dichlorothiophen-3-yl)ethan-1-amine has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Research is ongoing to explore its potential therapeutic uses, such as in drug development.

Industry: It is utilized in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2,5-dichlorothiophen-3-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

The following table highlights key structural analogs and their substituent-driven properties:

Key Observations:

Physicochemical and Pharmacological Properties

Physicochemical Comparison:

- Lipophilicity (LogP) :

- Acid Dissociation Constant (pKa) :

Pharmacological Activity:

- Serotonin Receptor Affinity: NBOMe derivatives (e.g., 25B-NBOMe) show nanomolar affinity for 5-HT₂A receptors, whereas chlorine-substituted thiophene analogs may prioritize selectivity for other subtypes (e.g., 5-HT₁A) due to steric and electronic differences .

Biological Activity

2-(2,5-Dichlorothiophen-3-yl)ethan-1-amine, also known as (1R)-2-Amino-1-(2,5-dichlorothiophen-3-yl)ethan-1-ol, has garnered attention in medicinal chemistry due to its potential biological activities , particularly in the fields of antimicrobial and anticancer research. This article explores the compound's biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a dichlorothiophene moiety attached to an ethanamine structure. Its unique substitution pattern enhances its biological activity compared to structurally similar compounds. The synthesis typically involves nucleophilic substitution reactions between 2,5-dichlorothiophene and ethylene diamine under basic conditions, followed by purification techniques such as recrystallization or chromatography to isolate the final product.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various microorganisms. Studies have shown its effectiveness against strains such as Staphylococcus aureus and Escherichia coli. The compound's mechanism may involve the inhibition of specific enzymes critical for microbial growth .

Anticancer Activity

The anticancer potential of this compound has been extensively studied. It appears to inhibit cell proliferation by interacting with specific molecular targets involved in cancer cell metabolism. In vitro studies have demonstrated that it can induce cytotoxic effects on cancer cell lines, with IC50 values indicating potent activity against liver (HepG2), prostate (DU145), and breast (MDA-MB-231) cancer cells .

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed to modulate the activity of certain enzymes and receptors related to cell proliferation and survival pathways. For instance, it may inhibit enzymes involved in metabolic processes that are upregulated in cancer cells.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with similar compounds is useful:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 3-Acetyl-2,5-dichlorothiophene | Structure | Contains an acetyl group instead of an amino group; used in organic syntheses. |

| 2-Chloro-N-(2,5-dichlorothiophen-3-yl)acetamide | Structure | Features a chloroacetamide group; studied for antibacterial properties. |

| 3-(2-Chloro-thiophen-3-yl)-propanoic acid | Structure | Explored for anti-inflammatory effects; lacks amino functionality. |

The presence of both amino and hydroxyl groups in this compound is particularly noteworthy as it may enhance its binding affinity to biological targets compared to other compounds lacking these functionalities.

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of various compounds, this compound was found to exhibit notable activity against multidrug-resistant strains of E. coli. The study highlighted its potential as a lead compound for developing new antimicrobial agents.

Case Study 2: Anticancer Activity Assessment

A recent investigation into the cytotoxic effects of this compound on different cancer cell lines revealed that it significantly reduced cell viability at low concentrations (IC50 values < 10 µM). This study emphasizes its potential use in cancer therapeutics and warrants further exploration into its mechanisms and efficacy in vivo .

Q & A

Q. Table 1: Synthetic Pathways Comparison

| Step | Conditions | Yield (%) | Key Reference |

|---|---|---|---|

| Chlorination | Cl₂, FeCl₃, 40°C, 6h | 75–85 | |

| Reductive Amination | NaBH₄, MeOH, RT, 12h | 60–70 | |

| Purification | Column chromatography (SiO₂) | >95 purity |

Basic: Which spectroscopic and chromatographic methods are effective for characterizing this compound?

Methodological Answer:

Critical characterization techniques include:

- NMR Spectroscopy : ¹H and ¹³C NMR identify substituent positions on the thiophene ring and amine group. For example, δ 3.2–3.5 ppm (CH₂NH₂) and δ 6.8–7.1 ppm (thiophene protons) .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ at m/z 210.98) and detects isotopic patterns from chlorine .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98%) .

Q. Table 2: Analytical Parameters

| Technique | Parameters | Key Peaks/Results |

|---|---|---|

| ¹H NMR | DMSO-d₆, 400 MHz | δ 3.4 (CH₂NH₂) |

| HPLC | Acetonitrile/H₂O (70:30), 1mL/min | Retention time: 8.2 min |

Advanced: How can SHELXL resolve crystallographic data discrepancies for this compound?

Methodological Answer:

Crystallographic refinement using SHELXL involves:

- Data Handling : Importing X-ray diffraction data (e.g., .hkl files) and resolving twinning or disordered atoms via the TWIN/BASF commands .

- Validation : The R-factor (<5%) and wR² (<15%) ensure model accuracy. For example, hydrogen bonding networks (N–H⋯Cl) are validated using SHELX’s PART instructions .

- Contradiction Resolution : Discrepancies in unit cell parameters are addressed by re-indexing or using the CELL_NOW tool .

Advanced: How can computational modeling predict biological interactions of this compound?

Methodological Answer:

- Docking Studies : Software like AutoDock Vina models interactions with targets (e.g., serotonin receptors). Parameters include grid boxes centered on binding pockets and Lamarckian genetic algorithms .

- MD Simulations : GROMACS evaluates stability of ligand-receptor complexes over 100 ns, analyzing RMSD (<2 Å) and hydrogen bond persistence .

- QSAR Models : Hammett constants (σ) for chlorine substituents correlate with bioactivity trends (e.g., IC₅₀ values) .

Basic: What in vitro assays are suitable for preliminary biological evaluation?

Methodological Answer:

- Cytotoxicity : MTT assay (absorbance at 570 nm) using HEK-293 cells, with IC₅₀ calculated via nonlinear regression .

- Enzyme Inhibition : Fluorescence-based assays (e.g., trypsin inhibition) with Zʹ-factor >0.5 to validate screening robustness .

- Membrane Permeability : Caco-2 cell monolayers measure apparent permeability (Papp) using LC-MS quantification .

Advanced: How can stability studies address contradictory degradation profiles under varying pH?

Methodological Answer:

- Forced Degradation : Expose the compound to acidic (HCl, pH 2), neutral (H₂O), and basic (NaOH, pH 12) conditions at 40°C for 48h .

- Analytical Monitoring : UPLC-PDA tracks degradation products (e.g., oxidation to nitriles or hydrolysis to alcohols) .

- Kinetic Modeling : Arrhenius plots (ln k vs. 1/T) predict shelf-life at 25°C, with activation energy (Eₐ) calculated from slope .

Q. Table 3: Stability Under Accelerated Conditions

| Condition | Major Degradant | Half-Life (h) |

|---|---|---|

| pH 2 | Chlorothiophene acid | 24 |

| pH 12 | Thiophene alcohol | 8 |

Advanced: What strategies mitigate synthetic byproducts during scale-up?

Methodological Answer:

- Process Analytical Technology (PAT) : In-line FTIR monitors reaction progress and detects intermediates .

- Design of Experiments (DoE) : Response surface methodology optimizes parameters (e.g., temperature, stoichiometry) to suppress dimerization .

- Continuous Flow Reactors : Microreactors reduce residence time, minimizing thermal degradation .

Basic: How should researchers handle and store this compound safely?

Methodological Answer:

- Storage : –20°C in amber vials under argon to prevent oxidation. Desiccants (silica gel) mitigate hydrolysis .

- Safety Protocols : Use fume hoods, nitrile gloves, and PPE during synthesis. Spills are neutralized with 5% NaHCO₃ .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.